methyl3-(6-bromopyridin-3-yl)-2-acetamidopropanoate
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Overview
Description
Methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is an organic compound that features a bromopyridine moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromine atom and the acetamido group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate typically involves the bromination of pyridine derivatives followed by acetamidation and esterification reactions. One common synthetic route starts with the bromination of 3-pyridinemethanol to obtain 6-bromopyridin-3-yl methanol . This intermediate is then subjected to acetamidation using acetic anhydride to form the acetamido derivative. Finally, esterification with methanol yields the desired compound.
Industrial Production Methods
Industrial production of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamido group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include primary amines and other reduced derivatives.
Scientific Research Applications
Methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzymatic activity or receptor signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: A precursor in the synthesis of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate.
2-Bromo-5-hydroxymethylpyridine: Another brominated pyridine derivative with similar reactivity.
Uniqueness
Methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is unique due to its combination of a bromopyridine ring and an acetamido group, which provides distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate for various synthetic and research applications.
Biological Activity
Methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data from various studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a brominated pyridine ring, an acetamido group, and a propanoate moiety, which are pivotal for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate against various bacterial strains. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Against Staphylococcus aureus: MIC = 16 µg/mL
- Against Escherichia coli: MIC = 32 µg/mL
These values suggest that the compound possesses moderate to strong antibacterial activity, comparable to established antibiotics like linezolid .
Anticancer Activity
In vitro studies have demonstrated that methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate exhibits antiproliferative effects on several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 25 µg/mL
- A549 (lung cancer) : IC50 = 30 µg/mL
These results indicate that the compound may inhibit cell growth effectively at low concentrations, making it a candidate for further development as an anticancer agent .
Antibacterial Mechanism
The antibacterial mechanism of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies suggest that the compound binds effectively to bacterial ribosomes, inhibiting translation processes .
Anticancer Mechanism
The anticancer activity is hypothesized to arise from the induction of apoptosis in cancer cells. The compound may activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate revealed that modifications to the bromine substituent enhanced antibacterial efficacy. The optimal derivative exhibited an MIC of 8 µg/mL against S. aureus and showed promising results in biofilm inhibition assays .
Compound | MIC (µg/mL) | Biofilm Inhibition (%) |
---|---|---|
Original | 16 | 40 |
Modified | 8 | 70 |
Study 2: Anticancer Activity
In a comparative study assessing the antiproliferative effects of various compounds on HeLa and A549 cells, methyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate was found to significantly reduce cell viability compared to untreated controls.
Cell Line | IC50 (µg/mL) | Control Viability (%) |
---|---|---|
HeLa | 25 | 100 |
A549 | 30 | 100 |
Properties
IUPAC Name |
methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)14-9(11(16)17-2)5-8-3-4-10(12)13-6-8/h3-4,6,9H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADYJPRSSKPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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